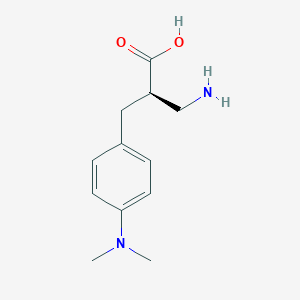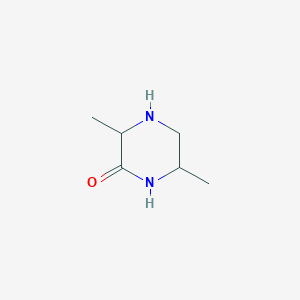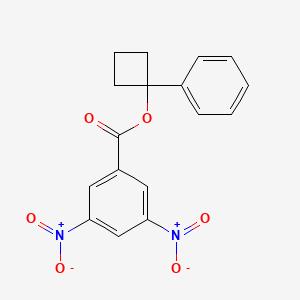![molecular formula C11H8N6O5S B13986868 4-[2-(2,6-Dioxopurin-8-yl)hydrazinyl]benzenesulfonic acid CAS No. 75056-38-1](/img/structure/B13986868.png)
4-[2-(2,6-Dioxopurin-8-yl)hydrazinyl]benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,6-dioxo-5,9-dihydropurin-8-yl)diazenyl]benzenesulfonic acid is a complex organic compound characterized by its unique structure, which includes a purine derivative linked to a benzenesulfonic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-dioxo-5,9-dihydropurin-8-yl)diazenyl]benzenesulfonic acid typically involves the diazotization of a purine derivative followed by coupling with a benzenesulfonic acid derivative. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for efficiency and yield, often utilizing automated systems to maintain precise control over reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,6-dioxo-5,9-dihydropurin-8-yl)diazenyl]benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
4-[(2,6-dioxo-5,9-dihydropurin-8-yl)diazenyl]benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[(2,6-dioxo-5,9-dihydropurin-8-yl)diazenyl]benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(2,4-Dihydroxyphenyl)diazenyl]benzenesulfonic acid: This compound shares a similar structure but has different functional groups, leading to distinct chemical properties and applications.
4-(2,6-dioxo-1-propyl-3,7-dihydropurin-8-yl)benzenesulfonic acid: Another structurally related compound with variations in the purine derivative.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Propriétés
Numéro CAS |
75056-38-1 |
|---|---|
Formule moléculaire |
C11H8N6O5S |
Poids moléculaire |
336.29 g/mol |
Nom IUPAC |
4-[(2,6-dioxo-3,7-dihydropurin-8-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C11H8N6O5S/c18-9-7-8(14-11(19)15-9)13-10(12-7)17-16-5-1-3-6(4-2-5)23(20,21)22/h1-4H,(H,20,21,22)(H3,12,13,14,15,18,19) |
Clé InChI |
ZUXOJCUQZMBIEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=NC3=C(N2)C(=O)NC(=O)N3)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B13986789.png)
![2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]-](/img/structure/B13986790.png)


![2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid](/img/structure/B13986803.png)

![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one](/img/structure/B13986806.png)

![3-Ethoxy-2-[(naphthalen-1-yl)methyl]-3-oxopropanoate](/img/structure/B13986837.png)





